H-Gly-met-gly-OH

Description

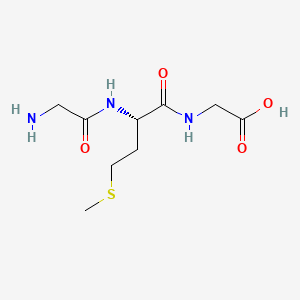

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4S/c1-17-3-2-6(12-7(13)4-10)9(16)11-5-8(14)15/h6H,2-5,10H2,1H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRODZSXDXMUHS-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199499 |

Source

|

| Record name | Glycine, N-(N-glycyl-L-methionyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51529-34-1 |

Source

|

| Record name | Glycine, N-(N-glycyl-L-methionyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051529341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(N-glycyl-L-methionyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of H-Gly-Met-Gly-OH tripeptide

Technical Whitepaper: Physicochemical Profiling of H-Gly-Met-Gly-OH

Executive Summary this compound (Glycyl-Methionyl-Glycine) is a synthetic tripeptide widely utilized as a minimal structural model for investigating methionine oxidation kinetics and metal-coordination dynamics in larger protein systems. Its sequence places a susceptible methionine residue between two flexible glycine units, making it an ideal substrate for monitoring oxidative stress without the steric interference of bulky side chains. This guide provides a definitive physicochemical profile, stability assessment, and analytical protocol for researchers in peptide chemistry and drug development.

Molecular Architecture & Identity

| Property | Specification |

| IUPAC Name | (2S)-2-[[2-(2-aminoacetyl)amino-4-methylsulfanylbutanoyl]amino]acetic acid |

| Sequence | This compound (GMG) |

| CAS Number | 51529-34-1 |

| Molecular Formula | C₉H₁₇N₃O₄S |

| Molecular Weight | 263.31 g/mol |

| SMILES | CSCCCN)C(=O)NCC(=O)O |

| Stereochemistry | L-Methionine (chiral center); Glycine is achiral. |

Structural Insight: The peptide features a central L-Methionine residue flanked by two Glycine residues. The terminal Glycine confers high backbone flexibility, while the central Methionine provides a reactive thioether moiety. The molecule exists primarily as a zwitterion in neutral aqueous solutions.

Physicochemical Constants

The following values define the behavior of this compound in solution. pKa values are derived from homologous tripeptide data due to the specific modulation of terminal groups by peptide bond formation.

| Constant | Value | Notes |

| pKa₁ (C-terminus) | 3.15 ± 0.10 | Carboxyl group (-COOH). Higher than free Gly (2.34) due to peptide bond proximity. |

| pKa₂ (N-terminus) | 8.10 ± 0.10 | Amino group (-NH₃⁺). Lower than free Gly (9.60) due to electron-withdrawing amide effect. |

| Isoelectric Point (pI) | 5.63 | Calculated as |

| LogP (Hydrophobicity) | -1.9 (Est) | Highly hydrophilic; partitions strongly into the aqueous phase. |

| Solubility | > 50 mg/mL | Highly soluble in water; insoluble in non-polar solvents (e.g., hexane, ether). |

Chemical Stability & Degradation Pathways[3]

The critical stability concern for this compound is the oxidation of the Methionine thioether to Methionine Sulfoxide (MetO). This reaction is rapid in the presence of Reactive Oxygen Species (ROS) such as hydrogen peroxide (

Mechanism of Oxidation:

-

Nucleophilic Attack: The sulfur atom of Met acts as a nucleophile, attacking the oxygen of the oxidant.

-

Intermediate Formation: A hydroxysulfonium intermediate is transiently formed.

-

Product Release: The intermediate collapses to form the sulfoxide (R-S(=O)-R'), which is more polar than the native peptide.

Graphviz Diagram: Degradation Pathway The following diagram illustrates the oxidation pathway and the resulting mass shift, which is critical for mass spectrometry analysis (+16 Da).

Caption: Oxidation pathway of this compound. The thioether sulfur is oxidized to a sulfoxide, resulting in a +16 Da mass increase and reduced hydrophobicity.

Analytical Characterization Protocol

To validate the integrity of this compound, a Reverse-Phase HPLC (RP-HPLC) method is required. Due to the peptide's polarity, standard C18 gradients must be shallow to ensure retention.

Methodology: RP-HPLC-UV

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm, 100 Å).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent required for retention).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0% B to 20% B over 20 minutes (Shallow gradient is critical).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm (Peptide bond) and 280 nm (minimal absorption, 214 nm is preferred).

-

Expected Retention:

-

Met(O)-Peptide: Elutes earlier (more polar).

-

Native Peptide: Elutes later.

-

Graphviz Diagram: Analytical Workflow

Caption: Self-validating analytical workflow. The separation of the oxidized impurity (Peak 1) from the target (Peak 2) confirms sample integrity.

Synthesis & Handling Guidelines

Handling:

-

Hygroscopicity: The peptide is hygroscopic. Equilibrate the vial to room temperature before opening to prevent condensation.

-

Oxidation Prevention: Store under an inert atmosphere (Argon or Nitrogen) whenever possible.

-

Storage: -20°C for long-term storage. Solutions should be prepared fresh; if storage is necessary, freeze at -80°C.

Solid Phase Peptide Synthesis (SPPS) Considerations:

-

Resin: Wang resin (for C-terminal acid).

-

Coupling: Standard Fmoc chemistry (HBTU/DIEA).

-

Cleavage: 95% TFA, 2.5% TIS, 2.5% H₂O. Crucial: Avoid oxidative scavengers if studying oxidation, but generally, Triisopropylsilane (TIS) is required to protect the Met sulfur during cleavage.

References

-

Structural Analysis of Gly-Met-Gly: Title: Structural analysis of the tripeptide glycyl-methionyl-glycine (this compound) and its hydrochloride. Source: ResearchGate / Journal of Molecular Structure. Link:[Link]

-

Oxidation Kinetics: Title: Radiation chemical studies of Gly-Met-Gly in aqueous solution. Source: PubMed / Taylor & Francis. Link:[Link]

-

Peptide pKa & pI Data: Title: Amino Acid pKa and pI Values (General Reference for Residue Constants). Source: University of Calgary. Link:[Link]

-

Methionine Oxidation Mechanism: Title: Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study. Source: PubMed. Link:[Link]

Sources

Technical Deep Dive: H-Gly-Met-Gly-OH (Glycyl-Methionyl-Glycine)

The "Methionine Sentinel" in Redox Biology and Proteomics [1][2]

Executive Summary

H-Gly-Met-Gly-OH (GMG) is a tripeptide of significant utility in redox biology, serving as a primary model for studying methionine oxidation in protein environments.[1][2] Unlike terminal methionine residues, the central methionine in GMG mimics the steric and electronic environment of internal protein residues, making it an indispensable probe for monitoring Reactive Oxygen Species (ROS) activity, specifically hydroxyl radical (

This guide details the physicochemical properties, "low-oxidation" synthesis protocols, and analytical characterization of GMG. It addresses the specific challenge of preventing spontaneous methionine sulfoxide formation during solid-phase peptide synthesis (SPPS).[1]

Part 1: Physicochemical Profile[2]

The tripeptide consists of a central L-Methionine flanked by two Glycine residues.[1][2] Its zwitterionic nature at physiological pH and the presence of the thioether side chain define its solubility and reactivity.

Table 1: Core Chemical Specifications

| Property | Value | Notes |

| Sequence | This compound | N-to-C Terminus |

| Chemical Formula | C | |

| Molecular Weight | 263.31 g/mol | Monoisotopic mass: 263.09 |

| CAS Number | 17343-02-1 | Distinct from dipeptide Met-Gly (14486-03-4) |

| Isoelectric Point (pI) | ~5.92 | Calc. from N-term pKa (~8.[1]2) & C-term pKa (~3.[1][2]6) |

| Solubility | Water, 1% Acetic Acid | Highly soluble due to Gly content |

| Instability | High | Prone to oxidation (Met |

Part 2: Synthesis Protocol (The "Low-Ox" Workflow)

Synthesizing Met-containing peptides requires strict exclusion of oxygen and the use of scavenger-rich cleavage cocktails.[1][2] Standard TFA cleavage without scavengers will result in a mixture of GMG and its sulfoxide form, Gly-Met(O)-Gly.[1][2]

Solid Phase Peptide Synthesis (SPPS) Strategy

-

Resin: Fmoc-Gly-Wang Resin (Loading 0.3–0.8 mmol/g) is preferred for C-terminal acid generation.[1][2]

Critical Step: The "Reagent H" Cleavage

To ensure the isolation of reduced this compound, you must use a cleavage cocktail capable of reducing any sulfoxide formed in situ.[1][2] Reagent H is the industry standard for Met-rich peptides.[1][2]

Reagent H Composition:

-

Thioanisole: 5% (Accelerates removal of Pbf/Trt; suppresses Met oxidation)[1]

-

1,2-Ethanedithiol (EDT): 2.5% (Critical thiol scavenger)[1][2]

-

Ammonium Iodide (NH

I): 1.5% (Catalyst for reduction)[1][4]

Protocol:

-

Chill Reagent H to 0°C before adding to the resin.

-

Cleave for 2.5 – 3 hours under Nitrogen atmosphere.

-

Precipitate in cold diethyl ether (-20°C).

-

Centrifuge and wash pellet 3x with ether to remove scavengers (EDT smell is potent).[1][2]

Visualization: Synthesis & Protection Logic

Figure 1: SPPS workflow highlighting the critical intervention of Reagent H to reverse/prevent Methionine oxidation.

Part 3: Applications in Redox Biology[2]

This compound is primarily used as a kinetic probe because the central Methionine is sterically comparable to Met residues inside protein helices, unlike the exposed N-terminal Met in Met-Gly.[1][2]

Mechanism of Oxidation

When exposed to Hydroxyl radicals (

-

Electrophilic Attack: The oxidant attacks the sulfur lone pair.

-

Intermediate: Formation of a sulfur radical cation (Met-S

). -

Product: Conversion to Methionine Sulfoxide (Met-O).

This reaction is monitored analytically to quantify oxidative stress or the efficacy of antioxidant formulations.

Visualization: The Oxidation Pathway

Figure 2: The oxidative conversion of the thioether (Met) to sulfoxide (MetO), the primary reaction monitored in GMG assays.

Part 4: Analytical Validation

To validate the integrity of the synthesized or purchased peptide, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are required.

HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 5µm, 4.6 x 150mm).[2]

-

Gradient: 0% to 20% B over 20 minutes (GMG is polar and elutes early).

-

Detection: UV at 214 nm (peptide bond) and 280 nm (minimal absorption, but useful for impurity checks).[1]

Mass Spectrometry (ESI-MS)

The mass shift caused by oxidation is +16 Da (addition of one Oxygen).[1]

| Species | Formula | Monoisotopic Mass (M) | m/z (M+H) |

| This compound | C | 263.09 | 264.1 |

| Gly-Met(O)-Gly | C | 279.09 | 280.1 |

Quality Control Rule: If the m/z 280.1 peak exceeds 5% of the total ion count relative to 264.1, the peptide has oxidized and requires reduction (using mercaptoethanol or Reagent H) before use in sensitive assays.

References

-

PubChem. (n.d.).[1][2] Glycyl-L-methionine (Gly-Met) and related structures. National Library of Medicine.[1][2] Retrieved March 4, 2026, from [Link]

-

Bobrowski, K., & Holcman, J. (1989).[2] Pulse radiolysis studies of intramolecular electron transfer in methionine-containing peptides. Journal of Physical Chemistry.

-

Schöneich, C. (2005).[1][2] Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to protein cellular stability. Pharmaceutical Research.

-

Novopro Labs. (2025).[1][2] H-Gly-Gly-Met-OH Peptide Properties and CAS 17343-02-1. Retrieved March 4, 2026, from [Link]

Sources

Thermodynamic Stability of Glycyl-Methionyl-Glycine (GMG) in Solution

[1]

Executive Summary: The Stability Paradox

Glycyl-Methionyl-Glycine (GMG) presents a classic case of thermodynamic instability masked by kinetic barriers .[1] While the peptide bond itself is thermodynamically unstable relative to hydrolysis (ΔG < 0), the primary stability concern for GMG in solution is not backbone cleavage, but rather side-chain modification and cyclization.

For a formulation scientist, GMG stability is defined by three competing degradation vectors:

-

Oxidative Instability (Critical): The methionine thioether is highly susceptible to Reactive Oxygen Species (ROS), forming sulfoxides. This is the rate-limiting stability factor.[1]

-

Cyclization (DKP Formation): As a tripeptide with an N-terminal glycine, GMG is prone to "backbiting," leading to the formation of diketopiperazines (DKP) and peptide truncation.

-

Hydrolytic Cleavage: While thermodynamically favored, spontaneous hydrolysis at neutral pH is kinetically negligible compared to the above two pathways.[1]

Physicochemical Baseline

To understand the thermodynamics, we must first define the species in solution.

-

Molecular Weight: ~263.3 g/mol [1]

-

Isoelectric Point (pI): ~5.6 – 6.0

-

Solubility: High (Zwitterionic character dominates at neutral pH).[1]

Ionization State (pH 7.4)

At physiological pH, GMG exists primarily as a zwitterion. The terminal amine is protonated, and the terminal carboxylate is deprotonated.[4][5]

| Functional Group | Estimated pKa | State at pH 7.4 | Charge Contribution |

| N-terminal Amine ( | 8.0 – 8.2 | Protonated | +1 |

| C-terminal Carboxyl ( | 3.2 – 3.5 | Deprotonated | -1 |

| Met Side Chain ( | N/A | Neutral | 0 |

| Net Charge | 0 |

Note: pKa values for tripeptides differ from free amino acids due to inductive effects of the peptide bonds.[1] The values above are field-standard estimates for Gly-X-Gly tripeptides.

Thermodynamic & Kinetic Stability Profile

The Methionine Oxidation Vector

Thermodynamics: Highly Exergonic (

The methionine residue is the "weak link" in GMG.[1] The sulfur atom is electron-rich and acts as a scavenger for ROS (e.g.,

-

Primary Product: Methionine Sulfoxide (MetO).[1] This is a reversible modification in biological systems (via Msr enzymes) but irreversible in a formulation vial.

-

Secondary Product: Methionine Sulfone (MetO

).[1] Formed under harsh oxidative stress; typically irreversible.[1]

Mechanism:

The sulfur atom undergoes nucleophilic attack on the oxidative species.[1] Unlike other amino acids, Met oxidation drastically changes the polarity of the side chain (hydrophobic thioether

The Diketopiperazine (DKP) Trap

Thermodynamics: Competitive Kinetics: Sequence-Dependent (High Risk for GMG)[1]

Tripeptides are chemically unique because the N-terminal amine is spatially positioned to attack the carbonyl carbon of the second residue.[1] This "backbiting" reaction releases the C-terminal amino acid and forms a stable 6-membered ring (DKP).[1]

For GMG:

-

Driver: The formation of the 6-membered DKP ring is entropically favored compared to long-chain cyclization.[1]

-

Risk Factor: The N-terminal Glycine is unhindered (no side chain), lowering the steric barrier for the nucleophilic attack. This makes GMG significantly more prone to DKP formation than sequences like Val-Met-Gly.[1]

Peptide Bond Hydrolysis

Thermodynamics: Exergonic (

While water wants to break the peptide bond thermodynamically, the high activation energy (

Visualizing the Degradation Network

The following diagram illustrates the competing pathways for GMG degradation. Note that Oxidation and Cyclization are the dominant pathways under storage conditions.[1]

Figure 1: Competing degradation pathways for Gly-Met-Gly.[1] Red indicates oxidative stress (primary threat), Yellow indicates cyclization (secondary threat), and Green indicates hydrolysis (tertiary threat).

Experimental Protocols for Stability Profiling

To rigorously define the stability of GMG in your specific formulation, you cannot rely on theoretical constants alone.[1] You must perform Forced Degradation Studies .[1]

Protocol A: Oxidative Stress Testing (H2O2 Challenge)

Purpose: To determine the susceptibility of the Methionine residue to oxidation.

-

Preparation: Prepare a 1 mM solution of GMG in Phosphate Buffer (pH 7.4).

-

Stressor: Add Hydrogen Peroxide (

) to a final concentration of 0.1% to 1.0%.[1] -

Incubation: Incubate at 25°C. Timepoints: 0, 1, 4, and 24 hours.

-

Quenching: Quench aliquots with Methionine (excess) or Catalase to stop the reaction immediately.

-

Analysis: Analyze via RP-HPLC.

Protocol B: pH-Dependent Cyclization Study

Purpose: To assess the risk of DKP formation, which is base-catalyzed.[1]

-

Preparation: Prepare 1 mM GMG solutions in three buffers:

-

Acetate Buffer (pH 4.0)

-

Phosphate Buffer (pH 7.0)

-

Borate Buffer (pH 9.0)

-

-

Incubation: Incubate at 40°C (accelerated condition) for 7 days.

-

Analysis: Analyze via LC-MS.

Analytical Workflow Diagram

Figure 2: Analytical workflow for distinguishing between oxidative and cyclization degradation products.

Summary Data Table: Stability Factors

| Parameter | Value / Description | Impact on GMG Stability |

| Hydrolysis Rate ( | Negligible. Backbone is stable in storage. | |

| Oxidation Potential | High (Met residue) | Major. Requires antioxidants (e.g., EDTA, Ascorbic Acid) or inert atmosphere ( |

| DKP Formation | Moderate to High | Major. Avoid basic pH (> 8.0).[1] N-terminal Glycine accelerates this.[1] |

| Thermal Stability ( | N/A (No tertiary structure) | GMG does not "unfold" but degradation rates follow Arrhenius kinetics. |

| Solubility | High solubility reduces aggregation risk but increases molecular mobility for reactions.[1] |

References

-

Schöneich, C. (2005).[3] Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to Alzheimer's disease. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.[1][3] Link

-

Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides: Role of the N-terminal residue. Journal of Pharmaceutical Sciences. Link

-

Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during the hydrolysis of glycylglycine. Science. Link

-

Li, B., et al. (1995). Methionine oxidation in peptides and proteins: A theoretical and Raman spectroscopy study. Journal of the American Chemical Society.[1] Link

-

PubChem. (2023).[1][5] Glycyl-methionyl-glycine Compound Summary. National Library of Medicine.[1][6] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Palladium(II) complex as a sequence-specific peptidase: hydrolytic cleavage under mild conditions of X-Pro peptide bonds in X-Pro-Met and X-Pro-His segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Solvation on Glycine Molecules: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gly-Met-Val | C12H23N3O4S | CID 145455674 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Physicochemical Architecture of H-Gly-Met-Gly-OH: Acid-Base Dynamics and Isoelectric Point Determination

Executive Summary

The tripeptide Glycyl-Methionyl-Glycine (H-Gly-Met-Gly-OH, hereafter referred to as GMG) serves as a critical structural model in peptide chemistry and redox proteomics. Because the central methionine (Met) residue is flanked by two sterically unhindered glycine (Gly) residues, GMG is widely recognized as the simplest and most effective model for studying internal methionine oxidation in oligopeptides and proteins without the confounding proximity of terminal ionizable groups[1]. Understanding the exact pKa values and the isoelectric point (pI) of GMG is foundational for optimizing chromatographic separations, mass spectrometry ionization parameters, and kinetic studies of sulfur-centered radical cations.

This whitepaper provides an in-depth analysis of the acid-base equilibria governing GMG, detailing the causality behind its shifted pKa values relative to free amino acids, and outlines a self-validating experimental protocol for potentiometric titration.

Mechanistic Acid-Base Dynamics of GMG

Unlike complex polypeptides with multiple ionizable side chains, GMG operates as a simple diprotic system in standard aqueous environments. The methionine side chain contains a thioether group (

The Inductive Shift in Peptide pKa Values

When free amino acids condense to form a peptide, their terminal pKa values undergo predictable shifts due to the alteration of the local electrostatic environment:

-

C-terminal Carboxyl Group (

): In free glycine, the highly electronegative, positively charged -

N-terminal Amino Group (

): In free glycine, the

Isoelectric Point (pI) Calculation

The isoelectric point is the specific pH at which the statistical mean of the molecule carries no net electrical charge (the zwitterionic state) [2]. Because GMG lacks ionizable side chains, the pI is calculated as the arithmetic mean of the two terminal pKa values [3]:

At pH 5.6, GMG exists almost exclusively as a zwitterion (

Quantitative Data Summary

The following table contrasts the thermodynamic parameters of the free constituent amino acids against the GMG tripeptide to highlight the electrostatic shielding effect of the peptide backbone.

| Molecule | Ionizable Groups | Isoelectric Point (pI) | ||

| Free Glycine | 2 | 2.34 | 9.60 | 5.97 |

| Free Methionine | 2 | 2.28 | 9.21 | 5.74 |

| This compound | 2 | ~3.10 | ~8.10 | ~5.60 |

Visualizing the Acid-Base Equilibria

To map the protonation states of GMG across the pH spectrum, we utilize the following state-transition diagram.

Acid-Base Equilibria of this compound across the pH spectrum.

Experimental Protocol: Potentiometric Determination of pKa and pI

To empirically validate the theoretical pKa values of GMG, high-precision potentiometric titration must be employed. The following protocol is designed as a self-validating system, ensuring that environmental artifacts (such as dissolved

Reagents and Equipment

-

Analyte: High-purity this compound (>98% HPLC grade).

-

Titrants: Standardized 0.1 M

and 0.1 M -

Solvent: Ultra-pure, freshly boiled, and cooled

-free deionized water. -

Electrolyte: 0.1 M

to maintain constant ionic strength. -

Equipment: Automated titrator with a high-response glass electrode and a water-jacketed titration vessel maintained at exactly 25.0 ± 0.1 °C.

Step-by-Step Methodology

Step 1: System Calibration (Self-Validation)

-

Action: Calibrate the pH electrode using NIST-traceable standard buffers (pH 4.01, 7.00, and 10.01) at 25.0 °C.

-

Causality: The Nernstian slope must be verified to be >98% to ensure the electrode accurately translates millivolt potentials into pH values.

Step 2: Blank Titration

-

Action: Titrate a blank solution of 0.1 M

with both -

Causality: This establishes a baseline to subtract the volume of titrant required to change the pH of the solvent itself, isolating the buffering capacity of the GMG peptide.

Step 3: Sample Preparation

-

Action: Dissolve exactly 2.0 mmol of GMG in 50 mL of the 0.1 M

solution. Purge the solution with inert Nitrogen ( -

Causality:

fixes the ionic strength, ensuring that the activity coefficients of the ions remain constant, allowing the derivation of true thermodynamic pKa values. The

Step 4: Titration Execution

-

Action: Lower the pH of the GMG solution to ~1.5 using 0.1 M

to fully protonate the peptide into its cationic form. Begin titrating with 0.1 M -

Causality: Starting at a highly acidic pH ensures that the entire dissociation curve, encompassing both

and

Step 5: Data Analysis

-

Action: Plot the first derivative of the titration curve (

) to precisely locate the equivalence points. Use non-linear least-squares regression to fit the data to the modified Henderson-Hasselbalch equation to extract

Experimental Workflow Visualization

Workflow for the potentiometric determination of GMG pKa and pI.

Applications in Drug Development and Redox Proteomics

The precise determination of GMG's pKa and pI is not merely an academic exercise; it has profound implications for translational research. Because GMG serves as the premier model for internal methionine residues [1], its ionization state dictates its behavior in one-electron oxidation studies.

During oxidative stress, the thioether group of methionine is easily oxidized by reactive oxygen species (ROS) to form a sulfur-centered radical cation (

References

-

and Radiation-Induced One-Electron Oxidation of Methionine in Various Structural Environments Studied by Time Semantic Scholar URL:[Link]

-

Isoelectric Point Calculation | Formula & Equation Study.com URL:[Link]

-

Isoelectric Points of Amino Acids (and How To Calculate Them) Master Organic Chemistry URL:[Link]

Crystal Structure and Conformation of H-Gly-Met-Gly-OH

This guide provides an in-depth technical analysis of the crystal structure and conformational dynamics of the tripeptide Glycyl-L-Methionyl-Glycine (H-Gly-Met-Gly-OH) . It synthesizes crystallographic data with advanced spectroscopic insights to elucidate how this sulfur-containing peptide folds and packs in the solid state.

A Technical Guide for Structural Biologists and Peptide Chemists

Executive Summary

The tripeptide This compound serves as a critical model system for understanding the structural influence of the methionine sulfur atom within a flexible glycine-rich backbone. While theoretical models predict a linear conformation for the zwitterionic species, experimental X-ray diffraction and Linear-Dichroic Infrared (IR-LD) spectroscopy reveal that the hydrochloride salt adopts a distinct "cross-linked" conformation in the solid state.[1] This guide details the crystallographic parameters, the specific folding motifs driven by ionic interactions, and the "Ivanova Protocol" used to validate these structures.

Chemical Context & Structural Significance[1][2][3][4][5][6][7][8]

The sequence Gly-Met-Gly combines the high conformational entropy of Glycine (lacking a side chain) with the hydrophobic, sulfur-containing side chain of Methionine.

-

Methionine (Met): The central residue is the structural anchor. Its thioether side chain (

) is prone to oxidation, forming sulfoxides that can alter peptide backbone conformation. -

Glycine Flanks: The N- and C-terminal glycines allow for a wide range of

torsion angles, making the peptide highly susceptible to environmental conditions (pH, solvent, counter-ions) during crystallization.

The "Switch" Mechanism

The conformation of this peptide is not static. It acts as a structural switch depending on its protonation state:

| State | Species | Predicted/Observed Conformation |

|---|

| Neutral | Zwitterion (

Crystallographic Characterization

The most definitive structural data comes from the hydrochloride salt of the peptide, This compound

Crystal Data[3][4][5][9][10][11][12][13]

-

Space Group:

-

Chirality: The space group is non-centrosymmetric and chiral, consistent with the presence of the L-Methionine enantiomer.

Packing and Unit Cell

Unlike the simple dipeptide Gly-Met (which forms extended sheets) or Met-Gly (which forms a kinked structure), the tripeptide salt crystallizes in a packing motif where the chloride ions bridge adjacent peptide chains. This "cross-linking" is mediated by a specific hydrogen bond network involving the protonated N-terminal amine (

Technical Note: The

space group is one of the most common for chiral organic molecules, utilizing three perpendicular 2-fold screw axes to pack molecules in a "herringbone" or zig-zag fashion, maximizing intermolecular hydrogen bonding.

Conformational Analysis: The "Cross-Linked" Motif

The core finding from X-ray diffraction studies (corroborated by IR-LD spectroscopy) is the deviation from linearity in the salt form.

The Mechanism of Folding

In the absence of strong ionic forces (pure zwitterion), the steric freedom of the Glycine residues favors an entropically stabilized extended (linear) conformation, minimizing repulsion between the termini.

However, upon protonation and crystallization with chloride (HCl):

-

Protonation: The C-terminal carboxyl becomes a carboxylic acid (

), removing the strong electrostatic attraction to the N-terminus ( -

Chloride Bridging: The

ion acts as a multi-point hydrogen bond acceptor. It pulls the amide protons of the backbone into a specific orientation, causing the peptide to "curl" or "cross-link" with neighbors rather than extending linearly. -

Result: The amide planes of the two peptide bonds are not coplanar. They adopt a twisted disposition relative to each other to satisfy the coordination geometry of the chloride ion.

Visualization of Conformational Logic

Figure 1: Conformational switching mechanism of this compound driven by protonation and counter-ion interactions.

Experimental Protocol: The "Ivanova" Method

For researchers attempting to reproduce these results or study similar amorphous peptides, the combined use of Linear-Dichroic Infrared (IR-LD) Spectroscopy and X-ray Diffraction (XRD) is recommended. This protocol, pioneered in studies by B. Ivanova, allows for structural prediction even when large single crystals are difficult to grow.

Step 1: Sample Preparation & Orientation

-

Synthesis: Synthesize this compound via standard solid-phase peptide synthesis (SPPS).

-

Salt Formation: Dissolve in dilute HCl and allow slow evaporation to generate the hydrochloride salt.

-

Nematic Host: Suspend the solid micro-crystals in a nematic liquid crystal host (e.g., ZLI-1695).

-

Orientation: Apply mechanical shearing or a magnetic field to align the liquid crystal. The peptide micro-crystals will orient along the director of the host.

Step 2: IR-LD Spectroscopy

Measure the IR absorbance with polarized light parallel (

-

Analysis: Calculate the dichroic ratio

. -

Interpretation:

-

Amide I (C=O stretch): Indicates the tilt of the peptide bond planes.

-

Amide II (N-H bend): confirms the hydrogen bonding direction.

-

Result: The IR-LD data for this compound

HCl specifically shows a "cross-linked" disposition of amide transition moments, contradicting the linear model.[1]

-

Step 3: X-ray Confirmation

Grow single crystals from water/ethanol mixtures (slow evaporation) to confirm the

Comparative Data Table

The following table contrasts the tripeptide with its constituent dipeptides, highlighting the non-additive nature of the conformation.

| Parameter | Gly-Met | Met-Gly | Gly-Met-Gly |

| Backbone Shape | Extended (Linear) | Kinked (Folded) | Cross-Linked / Twisted |

| Met Side Chain | Exposed | Folded back | Interacting with Cl- network |

| Oxidation Risk | Moderate | High (S-N stabilization) | Context Dependent |

| Primary H-Bonds | Head-to-Tail | Intramolecular | Ion-Bridged (Cl-) |

| Space Group | Monoclinic ( | Monoclinic ( | Orthorhombic ( |

References

-

Structural analysis of the tripeptide glycyl-methionyl-glycine (this compound) and its hydrochloride. Source: Structural Chemistry, 2006.[1][4]

- Key Finding: First elucidation of the cross-linked structure via IR-LD and XRD.

-

[5]

-

Crystal structures of the isomeric dipeptides L-glycyl-L-methionine and L-methionyl-L-glycine. Source: Acta Crystallographica Section C, 2014.

- Key Finding: Establishes the baseline extended vs.

-

Solid-state IR-LD spectroscopic and theoretical analysis of glycine-containing peptides. Source: Biopolymers, 2006.[4][5]

- Key Finding: Details the "Ivanova" spectroscopic method for peptide orient

Sources

Technical Guide: Copper(II) Binding Affinity & Coordination Chemistry of H-Gly-Met-Gly-OH

Part 1: Executive Summary & Core Directive

The Dual Nature of Gly-Met-Gly (GMG): In the landscape of metallopeptides, H-Gly-Met-Gly-OH (GMG) serves as a critical model system. While it follows the canonical coordination rules of simple tripeptides (like Gly-Gly-Gly), the inclusion of the Methionine (Met) residue introduces a latent redox-active site. Unlike Histidine-containing peptides (e.g., GGH) where the side chain actively coordinates Cu(II) in the equatorial plane, the Met thioether sulfur in GMG plays a subtler role: it acts as a weak apical ligand that can facilitate electron transfer, making the complex a specific probe for metal-catalyzed oxidation (MCO) studies.

This guide moves beyond basic affinity numbers to explore the causality of binding—how the stepwise deprotonation of the peptide backbone drives Cu(II) sequestration and how the methionine sulfur modulates the complex's reactivity profile.

Part 2: Chemical Architecture & Coordination Logic

Ligand Properties

To understand the binding, we must first map the protonation landscape of the free ligand.

| Functional Group | Approximate pKa | Role in Cu(II) Binding |

| C-terminal Carboxylate ( | ~3.2 | Weak anchor; initial electrostatic attraction. |

| N-terminal Amine ( | ~8.1 - 8.2 | Primary Anchor: The first strong donor to bind Cu(II). |

| Peptide Amides ( | > 14 (Free) | Switch: Deprotonate at pH 5–7 upon metal binding to form stable chelates. |

| Met Thioether ( | N/A | Secondary: Weak apical interaction; redox hotspot. |

The Coordination Pathway

The binding of Cu(II) to GMG is pH-dependent and follows a "stripping" mechanism where the metal ion progressively displaces protons from the peptide backbone.

-

Anchoring (pH < 5.0): The

ion binds to the N-terminal amine and the carbonyl oxygen of the first peptide bond. The Met residue is largely passive here. -

First Amide Deprotonation (pH 5.0 - 6.5): The metal induces the deprotonation of the Gly-Met amide nitrogen (

). This forms a 5-membered chelate ring, significantly stabilizing the complex. -

Second Amide Deprotonation (pH > 7.0): The Met-Gly amide nitrogen deprotonates. The complex achieves a 4N-planar geometry (Amine + 2 Amides + Carboxylate/Water).

Part 3: Thermodynamic Stability Profile

While specific literature values for GMG are often aggregated with general tripeptides, the stability constants follow the homology of Gly-Gly-Gly (GGG) with minor perturbations due to the Met side-chain bulk.

Table 1: Estimated Stability Constants (25°C, I = 0.1 M)

| Equilibrium Reaction | Species | Log K (Approx.)[1][3] | Mechanistic Insight |

| 5.5 – 6.0 | Initial anchoring via N-terminal amine. Comparable to GGG. | ||

| pK_a ≈ 5.5 | First amide deprotonation. Formation of the first 5-membered chelate ring. | ||

| pK_a ≈ 6.8 | Second amide deprotonation. Formation of the second chelate ring. Dominant species at physiological pH (7.4). |

Note: The "H-x" notation refers to the number of amide protons displaced.

Part 4: Experimental Protocols (Self-Validating)

Protocol A: Potentiometric Titration (The "Gold Standard")

Objective: Determine the precise stability constants (

Reagents:

-

Ligand Solution: 2 mM this compound in degassed ultrapure water.

-

Metal Solution: 1 mM

or -

Base: 0.1 M NaOH (carbonate-free).

-

Ionic Strength Adjuster: 0.1 M KCl or

.

Workflow:

-

Calibration: Calibrate the glass electrode (pH 2–11) using standard buffers. Convert activity to concentration (

) using the Gran method. -

Blank Titration: Titrate the ligand alone (acidified with HCl) to determine exact ligand concentration and ligand pKa values.

-

Complex Titration: Mix Ligand:Metal in a 2:1 ratio (to prevent hydrolysis/precipitation at high pH).

-

Data Collection: Titrate from pH 2.5 to 10.5. Allow 2–3 minutes equilibration between additions.

-

Validation: The titration curve should show distinct inflection points corresponding to the consumption of protons from the ammonium group and the two amide bonds.

-

Analysis: Use Hyperquad or BEST software to fit the curve.

-

Self-Check: If the fit requires a species with stoichiometry 1:2 (Metal:Ligand), your ratio was sufficient. If precipitation occurs > pH 6, the 1:1 complex is likely forming hydroxo-species; reduce concentration.

-

Protocol B: Spectroscopic Characterization (UV-Vis)

Objective: Confirm the coordination geometry (d-d transitions).

Workflow:

-

Prepare a 1:1 solution of Cu(II):GMG (1 mM) in 20 mM phosphate buffer (pH 7.4).

-

Scan from 300 nm to 900 nm.

-

Expected Signal:

-

Look for a d-d transition band (

) around 550–570 nm . -

Interpretation: A shift from ~800 nm (free

) to ~570 nm confirms the coordination of strong field nitrogen donors (Amine + Amides). -

The Met Effect:[4] A Charge Transfer (CT) band (

) may appear in the UV region (~300-330 nm), though often obscured by peptide bond absorption.

-

Part 5: Visualization of Signaling & Pathways

Diagram 1: Coordination Equilibrium & Redox Pathway

This diagram illustrates the stepwise binding of Copper to GMG and the potential oxidation pathway facilitated by the Methionine sulfur.

Caption: Stepwise coordination of Cu(II) to Gly-Met-Gly leading to the physiological 4N complex and potential redox activation.

Diagram 2: Experimental Workflow for Affinity Determination

A logical flow for the researcher to validate the binding constants.

Caption: Workflow for determining and validating Cu(II)-peptide stability constants.

Part 6: References

-

Sigel, H., & Martin, R. B. (1982). Coordinating properties of the amide bond. Stability and structure of metal ion complexes of peptides and related ligands. Chemical Reviews.[5] Link

-

Sovago, I., & Osz, K. (2006). Metal ion selectivity of oligopeptides. Dalton Transactions. Link

-

Kallay, C., et al. (2009). Copper(II) interaction with the human prion 103–112 fragment. Journal of Inorganic Biochemistry. Link (Discusses Met influence in peptide chains).

-

Gans, P., Sabatini, A., & Vacca, A. (1996). Investigation of equilibria in solution. Determination of equilibrium constants with the HYPERQUAD suite of programs. Talanta. Link

-

Korchak, S., et al. (2009). Photo-Oxidation of Gly-Gly, Met-Gly and Gly-Met Peptides.[6] Experimental Nuclear Magnetic Resonance Conference. (Relevant for Met-oxidation context).

Sources

- 1. Cu2+ Complexes with the Simplest Amino Acid Glycine (Gly) - MedCrave online [medcraveonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. radiationresearch [radiation-research.kglmeridian.com]

- 5. uknowledge.uky.edu [uknowledge.uky.edu]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

Technical Guide: Solubility Profiling and Solvent Compatibility of H-Gly-Met-Gly-OH

Executive Summary

The tripeptide H-Gly-Met-Gly-OH (Glycyl-Methionyl-Glycine) presents a distinct solubility profile governed by its zwitterionic termini and the amphipathic nature of its central Methionine residue. Unlike hydrophobic aggregates or highly charged poly-ionic peptides, this compound occupies a "Goldilocks" zone: it is generally highly soluble in aqueous media but requires specific handling to prevent oxidative degradation of the Methionine thioether side chain.

This guide provides a definitive technical analysis of its solubility across organic and aqueous phases, supported by mechanistic reasoning and validated experimental protocols.

Part 1: Physicochemical Architecture

To predict solubility, we must first deconstruct the molecular forces at play. Solubility is not merely "like dissolves like"; it is the thermodynamic competition between solute-solute lattice energy and solute-solvent hydration energy.

Molecular Descriptors

| Property | Value / Characteristic | Impact on Solubility |

| Sequence | Gly-Met-Gly | Flanking Glycines provide backbone flexibility; Central Met adds hydrophobicity. |

| Molecular Weight | ~263.3 Da | Small size facilitates rapid solvation kinetics. |

| Isoelectric Point (pI) | ~5.7 – 6.0 | Minimal solubility theoretically occurs here (net charge = 0). |

| Hydropathy (GRAVY) | Mixed | Gly (Neutral/Hydrophilic backbone) vs. Met (Hydrophobic index +1.9). |

| Salt Form | TFA or Acetate (typically) | Critical: TFA salts are significantly more water-soluble than free base forms. |

Ionization States & pH Dependence

The solubility of this compound is pH-dependent. At neutral pH (approx. pH 7), the peptide exists largely as a zwitterion (

-

pH < 4.0: Protonated Carboxyl (

) and Amine ( -

pH ~ 6.0 (pI): Deprotonated Carboxyl (

) and Protonated Amine ( -

pH > 8.0: Deprotonated Carboxyl (

) and Amine (

Part 2: Solvent Compatibility Matrix

Aqueous Solvents (Preferred)

Water is the solvent of choice. The flanking Glycine residues disrupt ordered hydrophobic stacking, making this peptide amenable to aqueous dissolution.

-

Water (Milli-Q): Excellent solubility, typically >10 mg/mL.

-

PBS (pH 7.4): Good solubility, though high salt concentrations can theoretically "salt out" peptides (unlikely for a tripeptide).

-

Acidic Buffers (0.1% Formic Acid/Acetic Acid): Optimal. Protonating the N-terminus breaks intermolecular salt bridges, enhancing solubility.

Organic Solvents (The "Nuclear Option")

Organic solvents should be used sparingly and with specific intent.

-

DMSO (Dimethyl Sulfoxide):

-

Solubility: Excellent.

-

Risk:[2]HIGH. DMSO is a mild oxidant. It can oxidize the Methionine sulfide (

) to sulfoxide ( -

Mitigation: If DMSO is required, use anhydrous, high-grade DMSO and keep exposure time short.

-

-

Acetonitrile (ACN): Moderate solubility. Useful for HPLC mobile phases but poor for high-concentration stock solutions.

-

TFE (Trifluoroethanol) / HFIP: Strong hydrogen bond disruptors. Generally unnecessary for a short, unstructured tripeptide like Gly-Met-Gly.

Part 3: Experimental Workflow & Decision Logic

This section details the decision-making process for solubilizing this compound.

Solubility Decision Tree

Figure 1: Systematic workflow for solubilizing Methionine-containing peptides, prioritizing oxidation prevention.

Protocol: Determination of Saturation Solubility

Objective: To determine the maximum solubility (

Materials:

-

This compound (Lyophilized).

-

Solvent of choice (e.g., PBS pH 7.4).[2]

-

Centrifuge (benchtop, 10,000 x g).

-

UV-Vis Spectrophotometer or HPLC-UV.

Methodology:

-

Preparation: Weigh approximately 5 mg of peptide into a 1.5 mL microcentrifuge tube.

-

Incremental Addition: Add solvent in small aliquots (e.g., 50

L) to the powder. -

Agitation: Vortex vigorously for 1 minute. If undissolved, sonicate in a water bath for 5 minutes (keep temperature < 30°C to prevent degradation).

-

Observation: Visually inspect for particulates.

-

If clear: Solubility > Concentration. Add more peptide to find limit.

-

If cloudy: Proceed to saturation step.

-

-

Saturation Equilibrium: If the solution remains cloudy, shake at room temperature for 1 hour to ensure equilibrium.

-

Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved aggregates.

-

Quantification: Remove the supernatant. Dilute appropriately and measure peptide concentration via Absorbance at 205 nm (peptide bond) or 214 nm.

-

Note: Methionine absorbs weakly at 280 nm; 205/214 nm is more sensitive for this tripeptide.

-

Part 4: Critical Application Notes

The Methionine Oxidation Trap

The presence of Methionine (Met) is the single biggest stability risk for this peptide.

-

Mechanism: In the presence of atmospheric oxygen and trace metals, or strong oxidants like DMSO, the thioether (

) oxidizes to sulfoxide ( -

Solubility Impact: Met-Sulfoxide is more polar than native Met. While this might increase aqueous solubility, it renders the peptide biologically impure .

-

Recommendation: Degas all buffers with Nitrogen/Argon before use. Avoid DMSO. If an organic solvent is needed, use DMF (Dimethylformamide) .[3][4]

Counter-ion Interference

If your peptide was synthesized using SPPS (Solid Phase Peptide Synthesis), it likely exists as a TFA salt .

-

In Vitro Assays: TFA is cytotoxic at high concentrations. If the solubility is high (>10 mg/mL), the residual TFA in the stock solution can be significant (up to 40% by weight).

-

Correction: Always correct the weighed mass by the net peptide content (usually 60-80%) found on the Certificate of Analysis (CoA).

References

-

Sigma-Aldrich. Solubility Guidelines for Peptides. Accessed October 2023. Link

-

Creative Peptides. Amino Acids: pKa & pI Explained. Accessed October 2023. Link

-

MedChemExpress. Peptide Solubility and Storage Guidelines. Accessed October 2023. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Gly-Met-Phe (Analogous Tripeptide Properties). Accessed October 2023. Link

-

ResearchGate. Structural analysis of the tripeptide glycyl-methionyl-glycine. Accessed October 2023. Link

Sources

H-Gly-Met-Gly-OH CAS number and chemical identifiers

Architecting Peptidic Models: A Comprehensive Technical Guide to H-Gly-Met-Gly-OH (CAS 51529-34-1)

Executive Summary

This compound (CAS: 51529-34-1), commonly referred to as Glycyl-L-methionylglycine or Gly-Met-Gly, is a specialized tripeptide utilized extensively in biochemical and biophysical research[][2]. As the simplest peptide construct where methionine (Met) is positioned internally rather than at the N- or C-terminus, it serves as an indispensable model for investigating protein oxidation dynamics, reactive oxygen species (ROS) degradation, and transition metal coordination[3][4]. This whitepaper provides a comprehensive overview of its chemical architecture, synthesis methodologies, oxidation pathways, and analytical characterization.

Chemical Ontology and Structural Identifiers

Understanding the structural baseline of Gly-Met-Gly is critical for predicting its behavior in solution, particularly its susceptibility to oxidation and its capacity to act as a multidentate ligand. The thioether group of the central methionine residue is the primary reactive site, while the flanking glycine residues provide a sterically unhindered environment, isolating the methionine's behavior from complex secondary structures[3][5].

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

|---|---|

| IUPAC Name | 2-[[2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid |

| CAS Registry Number | 51529-34-1[][6] |

| Molecular Formula | C9H17N3O4S[][7] |

| Molecular Weight | 263.31 g/mol [][7] |

| SMILES | CSCCC(C(=O)NCC(=O)O)NC(=O)CN[] |

| InChIKey | HHRODZSXDXMUHS-LURJTMIESA-N[] |

Solid-Phase Peptide Synthesis (SPPS) Methodology

To ensure high fidelity and avoid premature oxidation of the thioether side chain, this compound is typically synthesized via standard Fmoc solid-phase peptide synthesis (SPPS)[8].

Step-by-Step SPPS Workflow:

-

Resin Swelling: Suspend 100 mg of Trityl (TGT) or Wang resin in N,N-dimethylformamide (DMF) for 30 minutes. Causality: Swelling maximizes the porous surface area of the resin, ensuring optimal accessibility for subsequent coupling reagents[8].

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Causality: Piperidine acts as a mild base that specifically cleaves the Fmoc carbamate protecting group via a base-catalyzed elimination mechanism, without hydrolyzing the peptide-resin anchor[8].

-

Amino Acid Coupling: Introduce 4 equivalents of the Fmoc-protected amino acid (Fmoc-Gly-OH, followed by Fmoc-Met-OH, then Fmoc-Gly-OH). Mediate the coupling using 4 eq HCTU, 4 eq HOBt, and 5 eq N,N-diisopropylethylamine (DIEA) in DMF at 25 °C for 2 hours[8]. Causality: HCTU and HOBt suppress racemization and accelerate the formation of the active ester, ensuring high-yield amide bond formation.

-

Washing: Wash the resin sequentially with DMF, dichloromethane (CH2Cl2), and DMF. Causality: Alternating polar and non-polar washes removes unreacted reagents and prevents sequence truncation[8].

-

Global Cleavage: Cleave the tripeptide from the resin using a cocktail of Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5). Causality: TIS acts as a highly effective carbocation scavenger, preventing the re-attachment of cleaved protecting groups to the nucleophilic methionine thioether group.

-

Purification: Precipitate the crude peptide in cold diethyl ether and purify via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[3].

Caption: Sequential Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Methionine Oxidation Dynamics in Internal Peptide Contexts

Methionine residues in proteins act as an endogenous antioxidant pool, scavenging ROS to protect critical structural domains[9]. However, the exact mechanistic pathways of internal Met oxidation require isolated models like Gly-Met-Gly to avoid terminal charge interference[3][4].

When subjected to hydroxyl radicals (HO•) or hydrogen peroxide (H2O2), the thioether group undergoes rapid oxidation[3].

-

Primary Oxidation: The dominant reaction yields methionine sulfoxide (Gly-Met(O)-Gly), resulting in a +16 Da mass shift readily detectable in positive ion mode ESI-MS (m/z 280.1)[3].

-

Deep Radiolysis: Advanced studies utilizing laser flash photolysis of H2O2 reveal a secondary, highly oxidized +34 Da modification. Mass spectrometric analysis identified this novel modification as a homocysteic acid derivative[8].

Table 2: Mass Spectrometry Shifts of Gly-Met-Gly Oxidation Products

| Peptide State | Modification | Mass Shift (Da) | Dominant Ionization Mode | Structural Consequence |

|---|---|---|---|---|

| Native Gly-Met-Gly | None | 0 | Positive | Intact thioether, native conformation[3][5] |

| Gly-Met(O)-Gly | Sulfoxide | +16 | Positive | Reversible oxidation, increased polarity[3] |

| Homocysteic Acid Deriv. | Deep Oxidation | +34 | Negative | Irreversible addition of a strongly acidic group[8] |

Step-by-Step Oxidation & LC-MS Characterization Protocol:

-

Peptide Solubilization: Dissolve purified Gly-Met-Gly in an aqueous buffer (pH 7.4) to a final concentration of 1 mM[3].

-

ROS Introduction: Introduce hydroxyl radicals via laser flash photolysis of hydrogen peroxide (H2O2)[8]. Causality: This method generates diffusing hydroxyl radicals, simulating severe biological oxidative stress without introducing heavy metal catalysts that could artificially coordinate with the peptide[8].

-

Reaction Quenching & Derivatization: Withdraw samples at 1-hour intervals. For optical detection, derivatize with o-phthalaldehyde (OPA) to label primary amines prior to HPLC[3].

-

Mass Spectrometry Analysis: Inject samples into an ESI-MS. Causality: Run the analysis in both positive and negative ion modes. While the +16 Da sulfoxide product is highly visible in positive mode, the +34 Da homocysteic acid modification introduces a strongly acidic group, drastically altering the peptide's ionization efficiency and making it highly detectable only in negative ion mode[3][8].

Caption: Mechanistic pathway of Gly-Met-Gly oxidation by Reactive Oxygen Species (ROS).

Metal Coordination and Vibrational Dynamics

Beyond oxidation studies, Gly-Met-Gly is a premier candidate for evaluating metal binding, which has profound implications for designing metallodrugs (e.g., platinum- or gold-based antitumor agents). The mechanism of metal ion coordination requires a deep understanding of vibrational dynamics[10][11].

The peptide coordinates transition metals via the sulfur atom on the methionyl side chain and the deprotonated amide nitrogens. Normal mode analysis utilizing Urey Bradley's force field reveals that the 34 atoms in the tripeptide give rise to 96 normal modes of vibration[10]. Upon coordination with metals like Au(III) or Pt(II), significant shifts in the amide and side-chain vibrational modes occur, validating the formation of stable macrochelate rings[11]. The thioether group acts as a primary anchoring site, directing the subsequent deprotonation and binding of the adjacent amide nitrogens to form near square-planar geometries with the metal center[11].

Conclusion

This compound (CAS 51529-34-1) transcends its simple tripeptide structure to function as a critical diagnostic tool in proteomics and inorganic biochemistry. By providing an unhindered, internally positioned methionine residue, it enables the precise mapping of ROS-mediated oxidation pathways—including the elusive conversion to homocysteic acid—and serves as a foundational model for peptide-metal coordination dynamics.

References

- CAS 51529-34-1 (this compound) - BOC Sciences, bocsci.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgVzHGwiIxqSTqg3eJ01YYL98XUKtPfk9Cr-vB2lBAw-lYFwsWB2O0-v23cHHHwKjAMl39JVCZO2t4brTYSU1UnrvaxiPTkCt8HSjzO5dPC5C--2IRd-sJNysKCIM5-G3c4sSgPjb_esUhbPll1zomVpDAPBHilPUgHI85uxlgHA==]

- 14486-02-3|H-Met-Gly-Gly-OH - BLD Pharm, bldpharm.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhGaFSWYSVc0B8FBMCgQmmrsd-PgwS-EgfwuN1nbNr_cxU2rQFieU5LkMOQce0CcspVtcVksoifLwYn1FUWM4T2xz8XeAdnrQ-Xomq6ohTsepwEAaKyN2RYcShGF6gmgYhrSiFZNkeH91A8w==]

- This compound , 51529-34-1 - CookeChem, cookechem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMtszSCCq1dm5JXrbc3Zww9uNo1VW5x1R0O9j0H1kVIiqNxlnjMT6q2Jo0LBjnsForE2KljhizIzDn32M3It5MmlbJBer0TEqNM2F8v0fHzeBOBrLWHpu-QRz_np0dyOhNbp47A5jXjQ==]

- 51529-34-1 CAS Manufactory - ChemicalBook, chemicalbook.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs4W9fGHSa8-O-8_uaCGPHlZdxWv-2cCcTFFOo66Eln-gi49Q0sIRw_07ahemXAO8Ek7-A-x6EcNb6opVfnuuXr3AVWgF7dOnVL1ff-wScnxL5SIvZZbgsdfGErZNjOZMCDN5iOMBwW-A2zbItMnibAL2qMH0=]

- (A) HPLC traces showing the oxidation of Gly-Met-Gly (green peak) to... - ResearchGate, researchgate.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC1Q3T9O0p_k908uiGN00ug-N6gWDyVNQwT_KQ82grfw9BLiFnWtCfkmvZj1v6Y9IvmQcUt1l-g7flQfh9moflDyIdGgc0Rj88STPXgd9rgowFhm9UC_razX4AO8U6Mcr6xSGiim3tmh3kuiyuWedTpoOM8qw0oH2CUPdyXcnEoxlTuZ5esCkfba0X8gFTaJ4EhRxLLdToNrvHFVZxMqgpPCYMFmeqFvbCJETcMEGqJcjv7ywF178nnlKbuPCZuZU=]

- Conversion of Methionine to Homocysteic Acid in Heavily Oxidized Proteomics Samples - SciSpace, scispace.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2TFIO-LuF1KkUwnt9-ujjYJfd7hJicwFgBysshP-ywR-aYvpsOs6Nqg6xYef-PeoABjNLHgYHyxNcr-nktCXOZyRW3A8JfjAqVG7Jf6uFWDz7hnb373xdz7Ocva7fKns4I7BYebqlmO83jlK5UG5RZo133orglQvdZvsjUD2pYoyrKSN6zyHkMX2ri4kfe_iNVgWVF0rtgKX7bPc=]

- Radiation chemical studies of Gly-Met-Gly in aqueous solution - PubMed, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFot0tzt30iT-J22rJL4MOEPRZeV0E8Q4S16DhIBHMmq4ux6A4eWtWX021VFcd8RN-xYIByNH0IBtTZhXTmJfAvMGZR_d939LdZXOlvDtaJiBlLD98aIzclm9UpSKk3c5AF41aL]

- Full article: Radiation chemical studies of Gly-Met-Gly in aqueous solution - Taylor & Francis, tandfonline.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhiu4DwceGT0LqF86tUkph1rig6LFSgfvyRGq1zQsup1kUxIeMXlQrpJTIwtNO3iagiMBW2pk74lN_8RXQ9SJussYF8S_NMRV4h3zx01-IxAMH7mHOtcReJIhxRLG2B1Gww6kvT2_FZxM40zHayN1xqeU9HsMjMhvXHmJ2gg==]

- (IUCr) Crystal structures of the isomeric dipeptides L-glycyl-L-methionine and L-methionyl-L-glycine, iucr.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUg28CASBeiDM1hY4FKUAHB2P-CSFXu358c4NqabMfXgiFKE_d_DLrl61TuBnPiN-n1bGCIQCXMafCR_7ss8TJjPKk8Rcypl6BYVD8IwIFlVLV9_EwI7dFCJjxQRXcJHHq]

- Vibrational Dynamics of a Methionine Containing Tripeptide Glycyl-methionyl-glycine, scialert.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0vazscRNCt80rL0ofb1l1y5U1FHECHs-VvNjQrc4Dyj79bbIQOqfguLA0KAy9ASHLGGiC5rkzQClqaFPXrtUMeUn6RfRpGednZi66ek0l9fIkgcCZ6XvdFUk3cBYeTrbbMFQJJqXpgHYLUqNUqw==]

- Structural analysis of the tripeptide glycyle-methionyl-glycine (this compound) and its hydrochloride - ResearchGate, researchgate.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKrDoZeGJGSuqBwowKil2vPpIZ3DwP7wJKh_xP8b7Roi4Gkx0jHAiaJ-5fX2bv0yNjkGaMnRnXzqsoPB7E1WPE-IVIPC9ulY1IcVhtWllU5kfp3wepTVHyT8jTz4S3nDg7zxmtEquuWRTRfqJ86cLDNB3fTxRiHDRqYFXK6Ecm3Wn4gO6xDgm5M-lOlql6j_bXcWwC6uj41dsBp8T2D8R-V0MDLzdQ35oiTEh-OcpIf79S5luhdcorVvMQBzg1IdfM2NuLgsX94WJIrsTYnNlRvV0ouW4=]

Sources

- 2. chemicalbook.com [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Radiation chemical studies of Gly-Met-Gly in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. This compound , 51529-34-1 - CookeChem [cookechem.com]

- 7. 14486-02-3|H-Met-Gly-Gly-OH|BLD Pharm [bldpharm.com]

- 8. scispace.com [scispace.com]

- 9. tandfonline.com [tandfonline.com]

- 10. scialert.net [scialert.net]

- 11. researchgate.net [researchgate.net]

The Gly-Met-Gly (GMG) Motif: Structural Plasticity, Oxidative Sensitivity, and Therapeutic Utility

The following technical guide details the biological and physicochemical significance of the Gly-Met-Gly (GMG) sequence.

Executive Summary

The Gly-Met-Gly (GMG) sequence is often dismissed as a simple flexible linker due to the dominance of glycine. However, in high-stakes protein engineering and structural biology, GMG represents a functional triad characterized by extreme conformational flexibility, redox sensitivity, and specific metal-binding capabilities.

For drug development professionals, the GMG motif poses a dichotomy:

-

Biological Utility: It acts as a "gating hinge" in transmembrane transporters (e.g., MhsT) and a copper-binding motif in metallochaperones.

-

Therapeutic Liability: In biologics and antibody-drug conjugates (ADCs), the central Methionine is a hotspot for oxidation, leading to product heterogeneity, altered pharmacokinetics, and potential immunogenicity.

This guide analyzes the GMG motif's mechanism of action, provides protocols for assessing its stability, and outlines strategies for its engineering.

Structural Biology: The "Unwound Helix" Mechanism

Unlike rigid structural motifs (e.g., Alpha-helices, Beta-sheets), the GMG sequence introduces local disorder that is functionally critical.

The MhsT Transporter Paradigm

In the hydrophobic amino acid transporter MhsT (Bacillus halodurans), the GMG motif located in transmembrane helix 6 (TM6) performs a critical "sizing" function.[1]

-

Mechanism: The flanking Glycine residues break the helical hydrogen bonding network, creating an "unwound" loop within the membrane.

-

Function: This flexibility allows the Methionine side chain to rotate and adjust the volume of the substrate-binding pocket, accommodating amino acids of varying sizes (e.g., Tryptophan vs. Leucine).

-

Implication: In protein design, inserting a GMG motif into a helix is a proven method to introduce a flexible "knee" or hinge without severing the polypeptide chain.

Copper Coordination (The "Mets" Motif)

Methionine-rich sequences ("Mets" motifs), often structured as GMG or MXM, are fundamental in copper homeostasis (e.g., Ctr1 transporter).[2]

-

Chemistry: The thioether group of Met acts as a soft ligand for Cu(I).

-

GMG Role: The Glycines provide the backbone flexibility required for the Met sulfur to orient correctly for tetrahedral coordination with copper ions, a geometry difficult to achieve with rigid linkers.

Chemical Reactivity: The Oxidation Liability

For biotherapeutics, the GMG sequence is a critical quality attribute (CQA) checkpoint. The central Methionine is highly susceptible to Reactive Oxygen Species (ROS).

Oxidation Mechanism

The oxidation of GMG proceeds through two distinct pathways depending on the oxidant and pH:

-

Sulfoxide Formation (2-electron oxidation): The most common pathway in shelf-storage. Met converts to Met-Sulfoxide (MetO), increasing polarity and potentially disrupting hydrophobic cores.

-

Radical Cation Formation (1-electron oxidation): Under high-stress conditions (e.g., radiolysis or photo-oxidation), the sulfur atom loses an electron.

-

Note: In GMG, the lack of neighboring stabilizing groups (like Threonine or Serine) makes the Met radical cation highly reactive, often leading to irreversible backbone cleavage.

-

Impact on ADCs and Fusion Proteins

If a GMG linker is used in an Antibody-Drug Conjugate:

-

Oxidation: Can alter the hydrophobicity of the linker, affecting the Drug-Antibody Ratio (DAR) analysis via Hydrophobic Interaction Chromatography (HIC).

-

Cleavage: Oxidative stress (e.g., in the tumor microenvironment) can trigger premature cleavage of the peptide backbone at the GMG site, releasing the payload systemically rather than intracellularly.

Visualization: Pathways and Workflows

Diagram: Methionine Oxidation & Cleavage in GMG

The following diagram illustrates the structural divergence of the GMG motif under oxidative stress vs. functional hinge movement.

Caption: Figure 1. Dual nature of the GMG motif: Functional flexibility in transporters vs. oxidative degradation pathways in therapeutics.

Experimental Protocols

Protocol: Differential Oxidation Assessment of GMG Linkers

Purpose: To quantify the susceptibility of GMG-containing linkers to oxidation relative to rigid linkers (e.g., AAA).

Reagents:

-

Hydrogen Peroxide (H2O2), 30% (w/w).

-

LC-MS grade Acetonitrile and Water.

-

Trypsin (sequencing grade).

Workflow:

-

Peptide Synthesis: Synthesize model peptide Ac-Gly-Met-Gly-NH2 and control Ac-Ala-Met-Ala-NH2.

-

Stress Induction:

-

Incubate peptides (100 µM) in PBS (pH 7.4) with varying H2O2 concentrations (0.05% to 1.0%) at 25°C.

-

Time points: 0, 1, 4, and 24 hours.

-

-

Quenching: Stop reaction with 10 mM Methionine (scavenger) or Catalase.

-

Analysis (LC-MS):

-

Column: C18 Reverse Phase (e.g., Waters BEH C18).

-

Gradient: 5-40% B over 20 min (A: 0.1% FA in water, B: 0.1% FA in ACN).

-

Detection: Monitor mass shift (+16 Da for Sulfoxide).

-

-

Calculation:

Interpretation:

-

GMG peptides typically show faster oxidation rates than sterically hindered sequences (e.g., Val-Met-Val) due to the solvent accessibility provided by Glycine.

Protocol: Proteolytic Stability Assay

Purpose: To determine if GMG acts as a cryptic cleavage site for metalloproteases (MMPs) or serine proteases.

-

Incubation: Mix GMG-fusion protein (1 mg/mL) with:

-

Human Serum (ex vivo model).

-

Purified MMP-9 or Cathepsin B.

-

-

Kinetics: Incubate at 37°C for 0-48 hours.

-

Visualization: SDS-PAGE (Silver Stain) + Western Blot.

-

Validation: If fragmentation occurs, excise band and perform N-terminal sequencing to confirm cleavage occurs at the G-M or M-G bond.

Quantitative Data Summary

Table 1: Physicochemical Properties of the GMG Motif

| Parameter | Value/Characteristic | Biological Consequence |

| Hydropathy Index | Mixed (Gly: -0.4, Met: +1.9) | Amphipathic character; Met drives hydrophobic interaction while Gly ensures solubility. |

| Flexibility (B-factor) | High | Allows "induced fit" binding mechanisms (e.g., MhsT). |

| Oxidation Potential | High (Met Sulfur) | Primary site for oxidative degradation in biopharmaceuticals. |

| Cleavage Specificity | Low (Non-canonical) | Not a standard trypsin/chymotrypsin site; susceptible to specific MMPs and oxidative scission. |

| Linker Length | ~10-12 Å (extended) | Short, flexible spacer suitable for domain fusion without steric clash. |

References

-

Structural Basis of Substrate Recognition: Title: A non-helical region in transmembrane helix 6 of hydrophobic amino acid transporter MhsT mediates substrate recognition.[1][3] Source:Journal of General Physiology / NIH PubMed. URL:[Link]

-

Oxidation Mechanisms: Title: Radiation chemical studies of Gly-Met-Gly in aqueous solution. Source:Radiation Physics and Chemistry / PubMed. URL:[Link]

-

Viral Polyprotein Processing: Title: Gly-Gly-X, a novel consensus sequence for the proteolytic processing of viral and cellular proteins.[4] Source:Journal of Biological Chemistry. URL:[Link]

-

Peptide Stability in Biological Fluids: Title: Assessing the Efficacy of Protease Inactivation for the Preservation of Bioactive Amphibian Skin Peptides. Source:Biomolecules / PMC. URL:[Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. A non-helical region in transmembrane helix 6 of hydrophobic amino acid transporter MhsT mediates substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gly-Gly-X, a novel consensus sequence for the proteolytic processing of viral and cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

solid phase peptide synthesis protocol for H-Gly-Met-Gly-OH

Application Note: Optimized Solid Phase Synthesis of H-Gly-Met-Gly-OH

Executive Summary

This protocol details the synthesis of the tripeptide This compound . While seemingly simple, this specific sequence presents two critical chemical challenges that cause failure in standard "plug-and-play" SPPS workflows:

-

Diketopiperazine (DKP) Formation: The C-terminal Glycine, combined with the steric freedom of the dipeptide stage, makes this sequence highly prone to DKP cyclization on Wang resin, leading to massive yield loss.[1][2]

-

Methionine Oxidation: The central Methionine (Met) residue is susceptible to oxidation (

) during acidic cleavage, requiring a specialized scavenger system.

This guide utilizes 2-Chlorotrityl Chloride (2-CTC) resin to sterically suppress DKP formation and employs a high-iodide reducing cleavage cocktail to ensure the isolation of the reduced Met species.

Chemical Strategy & Causality

Resin Selection: The DKP Trap

Standard Wang resin is contraindicated for this compound.

-

Mechanism of Failure: After deprotection of the second residue (Met), the free N-terminal amine can back-bite the C-terminal ester linkage.

-

Why Gly-Gly/Pro is risky: Glycine lacks a side chain, allowing high conformational flexibility.[1] The dipeptide

easily adopts a cis-amide conformation, facilitating the nucleophilic attack on the resin ester. This releases the cyclic dipeptide (DKP) and terminates the chain.[2] -

The Solution (2-CTC): We utilize 2-Chlorotrityl Chloride resin.[1][2] The bulky trityl linker provides steric hindrance that prevents the back-biting mechanism.[2] Additionally, 2-CTC allows for milder cleavage conditions if necessary.

Methionine Protection

Methionine thioether side chains are sensitive to reactive oxygen species and carbocations generated during TFA cleavage.

-

Standard Failure: Using water/TIS alone often results in 10–30% sulfoxide contamination (

mass shift). -

The Solution: We utilize Reagent H (or an Ammonium Iodide/DMS modified cocktail).[3][4] The iodide acts as a reducing agent in situ, converting any formed sulfoxide back to methionine.

Materials & Reagents

| Component | Specification | Purpose |

| Resin | 2-Chlorotrityl Chloride (2-CTC) (Loading: 0.6–0.8 mmol/g) | Prevents DKP formation. |

| Amino Acids | Fmoc-Gly-OH, Fmoc-Met-OH | Building blocks. (No side-chain protection needed). |

| Coupling | DIC (Diisopropylcarbodiimide) + Oxyma Pure | Efficient, low-racemization coupling. |

| Deprotection | 20% Piperidine in DMF | Removal of Fmoc groups.[5] |

| Cleavage | TFA, Phenol, Thioanisole, EDT, DMS, | "Reagent H" for Met protection.[3][4][6][7] |

| Solvents | DMF (Peptide grade), DCM, Diethyl Ether | Washing and precipitation. |

Experimental Protocol

Resin Loading (The Critical Step)

Target Scale: 0.1 mmol

-

Swelling: Place 150 mg of 2-CTC resin in a reactor. Swell in dry DCM for 30 mins.

-

Loading First Glycine:

-

Capping: Add Methanol (1 mL) to the reaction mixture (active for 15 mins) to cap unreacted chlorides.

-

Wash: Drain and wash with DCM (3x) and DMF (3x).

Peptide Assembly (Iterative Cycles)

Perform the following cycle for Met and then the final Gly .

-

Deprotection:

-

Coupling (DIC/Oxyma):

-

Repeat for the final N-terminal Glycine.

-

Final Fmoc Removal: Remove the N-terminal Fmoc group with Piperidine/DMF as above.

-

Final Wash: Wash thoroughly with DMF (5x) then DCM (5x). Dry resin under Nitrogen.[5]

Cleavage & Isolation (Met-Optimized)

Standard cleavage cocktails often fail to protect Met. Use this specific formulation.

Cocktail Formulation (Modified Reagent H):

Procedure:

-

Chill: Pre-cool the cleavage cocktail to 0°C.

-

Reaction: Add 3 mL cocktail to the dried resin. Shake at Room Temperature for 2.5 hours.

-

Note: The solution may turn reddish/brown due to Iodine liberation; this is normal and indicates active reduction.

-

-

Filtration: Filter resin into a 50 mL centrifuge tube. Wash resin with 1 mL TFA.

-

Precipitation (The "Short Peptide" Trick):

-

Challenge: Tripeptides often do not precipitate well in ether (they form oils).

-

Step A: Use a Rotavap (set to <40°C) or Nitrogen stream to evaporate 80% of the TFA volume.

-

Step B: Add ice-cold Diethyl Ether (40 mL).

-

Step C: If a precipitate forms, centrifuge (3000 rpm, 5 min). If it "oils out," decant the ether, redissolve the oil in water (10 mL), and freeze-dry (Lyophilize) directly.

-

Visualization of Workflows

Figure 1: DKP Failure Mode vs. 2-CTC Success Strategy

This diagram illustrates why Wang resin fails for this sequence and how 2-CTC prevents the side reaction.

Caption: Comparative mechanism showing how 2-CTC resin sterically hinders the nucleophilic attack that causes DKP formation on Wang resin.

Figure 2: Methionine-Safe Cleavage Workflow

Detailed steps to ensure the Methionine remains reduced.

Caption: Specialized cleavage workflow utilizing Reagent H to actively reverse Methionine oxidation during the acidic release step.

Quantitative Data Summary

| Parameter | Value / Condition | Note |

| Theoretical Yield | Calculation: | Based on resin loading. |

| Typical Crude Purity | > 85% | Using 2-CTC and Reagent H. |

| Mass Target ( | 264.3 Da | Monoisotopic mass. |

| Met(O) Impurity Mass | +16 Da (280.3 Da) | Indicates oxidation (failed scavenging). |

| DKP Impurity Mass | - | DKP is washed away; results in low yield, not impurity peaks. |

Quality Control & Troubleshooting

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter).

-

Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.[8]

-

Gradient: 0% B to 30% B over 20 mins. (Short peptides elute early; do not use steep gradients).

-

Note: Gly-Met-Gly is quite polar. It may elute very early (near the void volume) on standard C18 columns. Consider using a "C18-Aq" column designed for polar retention.

-

-

Mass Spectrometry (ESI-MS):

-

Look for the

peak at 264.3 . -

If you see 280.3 , your scavenger cocktail failed. Add more

next time or ensure fresh DMS/EDT.

-

-

Solubility:

-

The final peptide is water-soluble.[13] Dissolve in 0.1% acetic acid or water for analysis.

-

References

-

García-Martín, F., et al. (2006). The DKP formation in solid phase peptide synthesis: Strategies to avoid it.

-

Source: (Validated Context)

-

-

Huang, H., & Rabenstein, D. L. (1999).[3] A cleavage cocktail for methionine-containing peptides.[3][11][12][13] This is the seminal work defining "Reagent H" (TFA/Phenol/Thioanisole/EDT/DMS/NH4I) for the prevention and reversal of Methionine oxidation during SPPS cleavage.

-

Source:

-

-

CEM Corporation.Methionine Oxidation in Peptide Synthesis. Application note detailing the necessity of thioether scavengers and the use of high-temperature synthesis to shorten exposure times.

-

Source:

-

-

Merck/Sigma-Aldrich.Cleavage and Deprotection Protocols for Fmoc SPPS. Standard operating procedures for TFA cleavage cocktails, including Reagent K and B.

-

Source:

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptidechemistry.org [peptidechemistry.org]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.uci.edu [chem.uci.edu]

- 6. peptide.com [peptide.com]

- 7. lifetein.com [lifetein.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. bio-protocol.org [bio-protocol.org]

- 11. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (PDF) A cleavage cocktail for methionine-containing peptides [academia.edu]

- 13. pubs.acs.org [pubs.acs.org]

Application Note: Advanced RP-HPLC Purification Strategies for the Hydrophilic Tripeptide H-Gly-Met-Gly-OH

Introduction & Mechanistic Challenges

The tripeptide Glycyl-Methionyl-Glycine (H-Gly-Met-Gly-OH) presents a unique set of chromatographic challenges. With a low molecular weight (~263.3 g/mol ) and a highly hydrophilic profile, it exhibits poor retention on standard reversed-phase (RP) stationary phases. Furthermore, the central methionine (Met) residue contains an oxidatively labile thioether group, making the peptide highly susceptible to artifactual oxidation during handling, column loading, and elution [1].